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molecular formula C9H7ClO3S B8502929 (3-Chloro-4-methylsulfanyl-phenyl)-oxo-acetic acid

(3-Chloro-4-methylsulfanyl-phenyl)-oxo-acetic acid

Cat. No. B8502929
M. Wt: 230.67 g/mol
InChI Key: MWEYYCKEPCNPQL-UHFFFAOYSA-N
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Patent
US06610846B1

Procedure details

A reaction flask equipped with mechanical stirrer was charged with hydrazine hydrate (8.5 mL, 273 mmol). The hydrazine hydrate was cooled to −50° C. and then treated with (3-chloro-4-methylsulfanyl-phenyl)-oxo-acetic acid (12.6 g, 54.6 mmol) in one portion. An exotherm ensued that raised the temperature. The resulting white milky mixture was then heated to 80° C. After reaching 80° C., the heating element was removed, and the reaction mixture was then treated with potassium hydroxide (2.09 g, 31.7 mmol) in one portion. An exotherm was observed. The reaction was then stirred at 25° C. until the reaction temperature cooled back to 80° C. At this time, another portion of potassium hydroxide (2.09 g, 31.7 mmol) was added. Again, an exotherm was observed, and the resulting reaction mixture was allowed to cool back to 80° C. Once at 80° C., a third portion of potassium hydroxide (2.09 g, 31.7 mmol) was added to the reaction mixture. Another exotherm was observed, and after cooling back to 80° C., the fourth and final portion of potassium hydroxide (2.09 g, 31.7 mmol) was added. At this point, the heating element was added, and the reaction mixture was heated at 100° C. for 16 h. The resulting homogenous reaction mixture was cooled to 25° C. and then diluted with water (12 mL). The reaction mixture was then transferred to a separatory funnel, rinsing with additional water (12 mL) and diethyl ether (40 mL). The layers were separated, and the aqueous layer was transferred to a flask. The organic layer was extracted with water (2×15 mL) The aqueous layers were combined and treated with heptane (20 mL), and the resulting reaction mixture was vigourously stirred. This stirred solution was then treated dropwise with concentrated hydrochloric acid (26 mL) over 30 min while the temperature was kept under 50° C. with an ice bath. A cloudy suspension formed, and this suspension was stirred at 25° C. for 3 h. The solid that formed was collected by filtration and then washed sequentially with a 1N aqueous hydrochloric acid solution (2×6 mL), heptane (1×12 mL), and a solution of heptane/diethyl ether (15 mL, 4:1). The resulting solid was dried under high vacuum to afford (3-chloro-4-methylsulfanyl-phenyl)-acetic acid (10.48 g, 89%) as an off-white solid: mp 105.6-108.4° C.; EI-HRMS m/e calcd for C9H9ClSO2 (M+) 216.0012, found 216.0022.
Quantity
8.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12.6 g
Type
reactant
Reaction Step Three
Quantity
2.09 g
Type
reactant
Reaction Step Four
Quantity
2.09 g
Type
reactant
Reaction Step Five
Quantity
2.09 g
Type
reactant
Reaction Step Six
Quantity
2.09 g
Type
reactant
Reaction Step Seven
Quantity
26 mL
Type
reactant
Reaction Step Eight
Name
Quantity
12 mL
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
O.NN.[Cl:4][C:5]1[CH:6]=[C:7]([C:13](=O)[C:14]([OH:16])=[O:15])[CH:8]=[CH:9][C:10]=1[S:11][CH3:12].[OH-].[K+].Cl>O>[Cl:4][C:5]1[CH:6]=[C:7]([CH2:13][C:14]([OH:16])=[O:15])[CH:8]=[CH:9][C:10]=1[S:11][CH3:12] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
8.5 mL
Type
reactant
Smiles
O.NN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
12.6 g
Type
reactant
Smiles
ClC=1C=C(C=CC1SC)C(C(=O)O)=O
Step Four
Name
Quantity
2.09 g
Type
reactant
Smiles
[OH-].[K+]
Step Five
Name
Quantity
2.09 g
Type
reactant
Smiles
[OH-].[K+]
Step Six
Name
Quantity
2.09 g
Type
reactant
Smiles
[OH-].[K+]
Step Seven
Name
Quantity
2.09 g
Type
reactant
Smiles
[OH-].[K+]
Step Eight
Name
Quantity
26 mL
Type
reactant
Smiles
Cl
Step Nine
Name
Quantity
12 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction was then stirred at 25° C. until the reaction temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A reaction flask equipped with mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
that raised the temperature
CUSTOM
Type
CUSTOM
Details
After reaching 80° C.
CUSTOM
Type
CUSTOM
Details
the heating element was removed
TEMPERATURE
Type
TEMPERATURE
Details
cooled back to 80° C
CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
to cool back to 80° C
TEMPERATURE
Type
TEMPERATURE
Details
after cooling back to 80° C.
ADDITION
Type
ADDITION
Details
At this point, the heating element was added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated at 100° C. for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting homogenous reaction mixture was cooled to 25° C.
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then transferred to a separatory funnel
WASH
Type
WASH
Details
rinsing with additional water (12 mL) and diethyl ether (40 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
CUSTOM
Type
CUSTOM
Details
the aqueous layer was transferred to a flask
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted with water (2×15 mL) The aqueous layers
ADDITION
Type
ADDITION
Details
treated with heptane (20 mL)
CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
STIRRING
Type
STIRRING
Details
was vigourously stirred
CUSTOM
Type
CUSTOM
Details
was kept under 50° C. with an ice bath
CUSTOM
Type
CUSTOM
Details
A cloudy suspension formed
STIRRING
Type
STIRRING
Details
this suspension was stirred at 25° C. for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solid that formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed sequentially with a 1N aqueous hydrochloric acid solution (2×6 mL), heptane (1×12 mL)
CUSTOM
Type
CUSTOM
Details
The resulting solid was dried under high vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1SC)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 10.48 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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